N1,N1-Bis(2-aminopropyl)-1,2-propanediamine
Description
N1,N1-Bis(2-aminopropyl)-1,2-propanediamine is a branched aliphatic diamine with the molecular formula C9H24N4. Its structure consists of a 1,2-propanediamine backbone substituted with two 2-aminopropyl groups at the N1 positions. This configuration enhances its chelation capacity and reactivity in coordination chemistry, polymer synthesis, and catalysis.
Properties
IUPAC Name |
1-N,1-N-bis(2-aminopropyl)propane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H24N4/c1-7(10)4-13(5-8(2)11)6-9(3)12/h7-9H,4-6,10-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUEHOBBABKCBHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(CC(C)N)CC(C)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H24N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N1,N1-Bis(2-aminopropyl)-1,2-propanediamine can be synthesized through the reaction of 1,2-diaminopropane with acrylonitrile, followed by hydrogenation. The reaction typically involves the following steps:
Reaction with Acrylonitrile: 1,2-diaminopropane is reacted with acrylonitrile in the presence of a base to form N1,N1-bis(2-cyanoethyl)-1,2-propanediamine.
Hydrogenation: The intermediate is then hydrogenated using a catalyst such as palladium on carbon (Pd/C) to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
N1,N1-Bis(2-aminopropyl)-1,2-propanediamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include amides, nitriles, secondary amines, tertiary amines, and various substituted derivatives .
Scientific Research Applications
N1,N1-Bis(2-aminopropyl)-1,2-propanediamine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound is used in the synthesis of biologically active molecules and as a crosslinking agent in bioconjugation.
Industry: The compound is used in the production of polymers, resins, and as a curing agent for epoxy resins.
Mechanism of Action
The mechanism of action of N1,N1-Bis(2-aminopropyl)-1,2-propanediamine involves its ability to act as a nucleophile due to the presence of multiple amine groups. These amine groups can form stable complexes with metal ions, making it an effective ligand in coordination chemistry. The compound can also participate in various chemical reactions, leading to the formation of different products depending on the reaction conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
1,2-Propanediamine (1,2-DAP)
- Molecular Formula : C3H10N2
- CAS: Not explicitly listed, but referenced in thermal degradation studies .
- Structure: Linear diamine with two primary amino groups on adjacent carbons.
- Key Properties : Lower molecular weight and simpler structure result in higher volatility and lower thermal stability compared to branched analogs. Thermal degradation studies show similar pathways to ethylenediamine (EDA), forming cyclic amines and ammonia under heat .
N,N′-Bis(3-aminopropyl)-1,3-propanediamine
- Molecular Formula : C9H24N4
- CAS : 4605-14-5 .
- Structure: 1,3-propanediamine backbone with 3-aminopropyl substituents.
- Key Differences : The 1,3-backbone alters spatial geometry, reducing steric hindrance compared to the 1,2-propanediamine derivatives. This compound is used as a crosslinking agent in epoxy resins, highlighting its role in polymer chemistry .
N1,N1,2-Trimethyl-1,2-propanediamine Dihydrochloride
- Molecular Formula : C6H18N2·2HCl
- CAS: Not explicitly listed, but synonyms include 1,2-Propanediamine, N1,N1,2-trimethyl-, dihydrochloride .
- Structure: Methyl-substituted derivative with reduced amino functionality.
- Applications: Primarily a lab reagent for small-molecule synthesis, emphasizing its niche role compared to the more reactive aminopropyl-substituted diamines .
Thermodynamic and Stability Comparisons
- Enthalpy of Formation: 1,2-Propanediamine: ΔfH° = −140.5 kJ/mol (experimental data from Good and Moore, 1970) . N1,N1-Bis(2-aminopropyl)-1,2-propanediamine: Estimated to have higher enthalpy due to additional C-N bonds and branching, though specific data are lacking.
- Thermal Degradation: Linear diamines like 1,2-DAP degrade via cyclization to form piperazine derivatives and release NH3. Branched analogs like the target compound likely exhibit delayed degradation due to steric protection of amino groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
